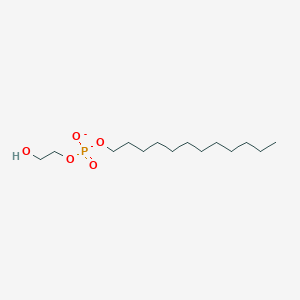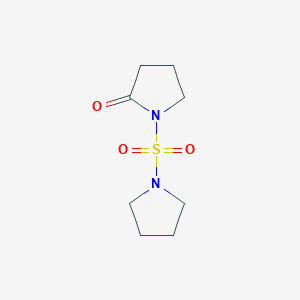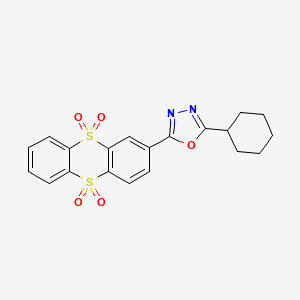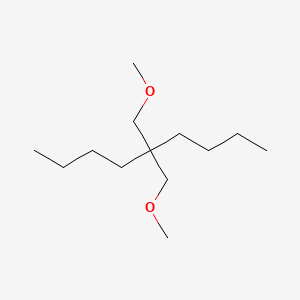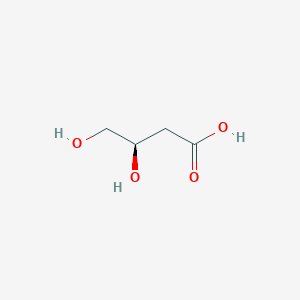
Butanoic acid, 3,4-dihydroxy-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3,4-dihydroxy-, (3R)- is an organic compound with the molecular formula C4H8O4. It is a derivative of butanoic acid, featuring hydroxyl groups at the 3rd and 4th positions. This compound is chiral, and the (3R) configuration indicates the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3,4-dihydroxy-, (3R)- can be achieved through various methods. One common approach involves the oxidation of 3,4-dihydroxybutanal using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically requires an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of Butanoic acid, 3,4-dihydroxy-, (3R)- often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce this compound efficiently. The fermentation process involves the conversion of glucose or other carbon sources into the desired product through metabolic pathways.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, yielding butanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Butanoic acid derivatives
Substitution: Halogenated or alkylated butanoic acid derivatives
Aplicaciones Científicas De Investigación
Butanoic acid, 3,4-dihydroxy-, (3R)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 3,4-dihydroxy-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzymatic activity, influence metabolic pathways, and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-hydroxy-: Similar structure but lacks the hydroxyl group at the 4th position.
Butanoic acid, 4-hydroxy-: Similar structure but lacks the hydroxyl group at the 3rd position.
Butanedioic acid, 2,3-dihydroxy-: Contains hydroxyl groups at different positions and has a different molecular configuration.
Uniqueness
Butanoic acid, 3,4-dihydroxy-, (3R)- is unique due to its specific (3R) configuration and the presence of hydroxyl groups at both the 3rd and 4th positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
158800-76-1 |
|---|---|
Fórmula molecular |
C4H8O4 |
Peso molecular |
120.10 g/mol |
Nombre IUPAC |
(3R)-3,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m1/s1 |
Clave InChI |
DZAIOXUZHHTJKN-GSVOUGTGSA-N |
SMILES isomérico |
C([C@H](CO)O)C(=O)O |
SMILES canónico |
C(C(CO)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


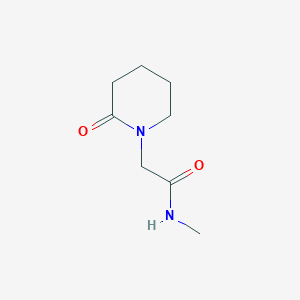
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
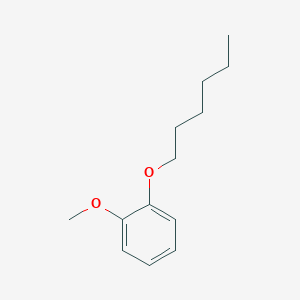
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)

![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)

